Cas no 894058-82-3 (N-(3,5-dimethoxyphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)

N-(3,5-dimethoxyphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(3,5-dimethoxyphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide
- F2507-0407
- MLS001239214
- N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
- N-(3,5-dimethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
- N-(3,5-dimethoxyphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- 894058-82-3
- CHEMBL1889087
- AKOS024654310
- SMR000808357
- HMS3001G05
-
- インチ: 1S/C20H18N6O3S/c1-28-15-8-14(9-16(10-15)29-2)22-19(27)12-30-20-24-23-18-6-5-17(25-26(18)20)13-4-3-7-21-11-13/h3-11H,12H2,1-2H3,(H,22,27)
- InChIKey: RZQHJCDHCXFUOJ-UHFFFAOYSA-N
- ほほえんだ: S(CC(NC1C=C(C=C(C=1)OC)OC)=O)C1=NN=C2C=CC(C3C=NC=CC=3)=NN21
計算された属性
- せいみつぶんしりょう: 422.11610963g/mol
- どういたいしつりょう: 422.11610963g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 561
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 129Ų
- 疎水性パラメータ計算基準値(XlogP): 2
N-(3,5-dimethoxyphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2507-0407-5mg |
N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
894058-82-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2507-0407-75mg |
N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
894058-82-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2507-0407-10μmol |
N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
894058-82-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2507-0407-1mg |
N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
894058-82-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2507-0407-25mg |
N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
894058-82-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2507-0407-5μmol |
N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
894058-82-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2507-0407-20μmol |
N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
894058-82-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2507-0407-15mg |
N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
894058-82-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2507-0407-50mg |
N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
894058-82-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2507-0407-3mg |
N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
894058-82-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-(3,5-dimethoxyphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide 関連文献
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
N-(3,5-dimethoxyphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamideに関する追加情報
Introduction to N-(3,5-dimethoxyphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide (CAS No. 894058-82-3)
N-(3,5-dimethoxyphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 894058-82-3, represents a confluence of heterocyclic chemistry and pharmacophore design, making it a subject of intense research interest.
The molecular architecture of N-(3,5-dimethoxyphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide is characterized by the presence of multiple heterocyclic rings, including a pyridazine ring and a triazole ring. These heterocycles are known for their ability to modulate biological pathways by interacting with specific target proteins and enzymes. The incorporation of 3,5-dimethoxyphenyl and pyridin-3-yl substituents further enhances its pharmacological potential by influencing its solubility, bioavailability, and binding affinity.
In recent years, there has been a surge in the development of novel compounds that combine multiple pharmacophoric elements to achieve synergistic effects in therapeutic intervention. N-(3,5-dimethoxyphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide embodies this trend by integrating several key structural motifs that have demonstrated efficacy in various disease models. The sulfanyl group in its structure is particularly noteworthy, as it has been shown to enhance the metabolic stability and binding interactions of small molecule drugs.
The compound's potential applications span across multiple therapeutic areas. For instance, its structural features suggest that it may exhibit inhibitory activity against enzymes involved in inflammatory pathways. This is particularly relevant given the increasing recognition of inflammation as a central mechanism in the pathogenesis of chronic diseases such as cardiovascular disorders and neurodegenerative conditions. Additionally, the presence of aromatic rings and heterocycles may contribute to its ability to cross the blood-brain barrier, opening up possibilities for treating central nervous system disorders.
Evidence from preclinical studies indicates that derivatives of similar molecular scaffolds have shown promise in modulating immune responses and reducing oxidative stress. The combination of N-(3,5-dimethoxyphenyl), -{6-(pyridin-3-yl), and -{1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}} groups creates a complex pharmacophore that could interact with multiple targets simultaneously. This multitarget engagement is increasingly favored in drug discovery due to its potential to provide broader therapeutic benefits with fewer side effects.
The synthesis of N-(3,5-dimethoxyphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide involves a series of multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the sulfanyl group at the 3-position of the pyridazine ring is particularly challenging but crucial for achieving optimal biological activity. Advanced synthetic methodologies have been employed to streamline this process while maintaining high yields and purity standards.
The compound's physicochemical properties have been thoroughly characterized through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have provided insights into its molecular structure and dynamics. Additionally, computational studies using molecular modeling techniques have been instrumental in predicting how N-(3,5-dimethoxyphenyl) -{6( In conclusion,N-(
894058-82-3 (N-(3,5-dimethoxyphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide) 関連製品
- 16470-09-0(4-Chloro-1-(chloromethyl)-2-methyl-benzene)
- 1088187-53-4(N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide)
- 1423028-99-2(3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride)
- 897471-50-0((2E)-1-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl-3-(thiophen-2-yl)prop-2-en-1-one)
- 60330-34-9(4-(trifluoromethyl)-1H-indazol-3-amine)
- 1354927-00-6(4-(3-fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine)
- 502612-46-6(5,6,7,8-tetrahydro-5-Quinoxalinamine)
- 203798-30-5((2S)-3-Methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic Acid)
- 7542-94-1(2-Butenedioic acid, 2-amino-, dimethyl ester, (Z)-)
- 1261931-61-6(2-hydroxy-4-(4-methoxy-3-methylphenyl)benzoic Acid)



